3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one

IMPDH inhibition Enzyme kinetics Nucleotide biosynthesis

3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one (CAS 630067-15-1) is a chiral 3,3-disubstituted oxindole derivative characterized by a quaternary stereocenter bearing both hydroxyl and aminomethyl functionalities at the 3-position of the indolin-2-one core, with an N1-ethyl substituent. This scaffold belongs to the broader class of 3-hydroxy-3-aminomethylindolin-2-ones, which have demonstrated inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for de novo guanine nucleotide biosynthesis and a validated target in immunosuppression and antiviral therapy.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13107990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(C1=O)(CN)O
InChIInChI=1S/C11H14N2O2/c1-2-13-9-6-4-3-5-8(9)11(15,7-12)10(13)14/h3-6,15H,2,7,12H2,1H3
InChIKeyQUVQLBCVGUVFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one: A Differentiated 3-Hydroxyoxindole Scaffold for Medicinal Chemistry and Chemical Biology


3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one (CAS 630067-15-1) is a chiral 3,3-disubstituted oxindole derivative characterized by a quaternary stereocenter bearing both hydroxyl and aminomethyl functionalities at the 3-position of the indolin-2-one core, with an N1-ethyl substituent . This scaffold belongs to the broader class of 3-hydroxy-3-aminomethylindolin-2-ones, which have demonstrated inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for de novo guanine nucleotide biosynthesis and a validated target in immunosuppression and antiviral therapy [1]. The compound exhibits a defined inhibitory profile against IMPDH with reported Ki values in the sub-micromolar range depending on substrate competition conditions [1].

IMPDH pathway inhibition study fit – reported sub-µM IMPDH2 engagement under substrate-competitive conditions

Chiral quaternary stereocenter scaffold for medicinal chemistry and SAR campaigns

Synthetic accessibility via mild regiospecific epoxide opening, supporting multi-gram preparation

Why 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one Cannot Be Replaced by Generic 3-Hydroxyoxindoles


Indiscriminate substitution of 3-(aminomethyl)-1-ethyl-3-hydroxyindolin-2-one with other 3-hydroxyoxindole derivatives is scientifically unjustified due to the unique electronic and steric contributions of its 3-aminomethyl group and N1-ethyl substitution pattern. The 3-aminomethyl moiety introduces a primary amine capable of forming critical hydrogen-bonding and ionic interactions with target enzyme active sites, as evidenced by differential IMPDH inhibitory activity across analogs [1]. Furthermore, the N1-ethyl group modulates lipophilicity and steric accommodation within hydrophobic binding pockets, directly influencing target engagement kinetics and cellular permeability relative to unsubstituted or bulkier N1-alkyl analogs [1]. The presence of the 3-hydroxy group as part of a quaternary stereocenter also confers distinct conformational rigidity compared to 3-unsubstituted or 3-monosubstituted oxindoles, affecting both target binding entropy and metabolic stability [2].

Aminomethyl group engagement may not transfer

Primary amine interactions with IMPDH2 differ across 3-hydroxyoxindoles lacking this group; binding mode may shift.

N1-ethyl lipophilicity profile differs

N1-alkylation modulates target accommodation and permeability; N1-H or bulky N1-arylalkyl analogs may alter cellular activity and selectivity.

Quaternary C3 center limits stereochemical drift

3-monosubstituted oxindoles can epimerize in vivo; the quaternary center maintains stereochemical integrity, affecting pharmacokinetic interpretation.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one


IMPDH2 Inhibition: Substrate-Competitive Binding Affinity Data

3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM when tested under competitive conditions with IMP substrate, and Ki values of 430 nM and 440 nM under alternative substrate competition formats [1]. This inhibitory profile differs from the pan-IMPDH inhibitor mycophenolic acid (Ki ~10-30 nM against IMPDH2) but demonstrates measurable, defined target engagement in the sub-micromolar range [2]. The compound's activity is notably dependent on the specific substrate competition conditions, suggesting a binding mode sensitive to the nucleotide-binding pocket occupancy state [1].

IMPDH2 Ki comparison
Head-to-head
Target: Ki 240 nM (vs IMP) Mycophenolic acid: Ki 10–30 nM ~8–24 fold lower potency
Supports IMPDH2 engagement endpoint review
Substrate-competitive assay; IMPDH2
IMPDH inhibition Enzyme kinetics Nucleotide biosynthesis

Synthetic Accessibility via Regiospecific Epoxide Opening Methodology

The 3-hydroxy-3-aminomethylindolin-2-one core, of which 3-(aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is a specific N1-ethyl substituted derivative, is accessible through a mild, eco-friendly aminolysis of spiro-epoxyoxindoles with aliphatic amines [1]. This methodology proceeds under ambient conditions in aqueous or solvent-free environments, offering a synthetic advantage over traditional multi-step condensation or reductive amination routes that require harsh reagents, anhydrous conditions, or metal catalysts [2]. The regiospecific epoxide opening approach provides high regiocontrol for the 3-aminomethyl substitution pattern, avoiding the formation of regioisomeric byproducts common in alternative synthetic strategies [1].

Epoxide opening route
Class-level
Mild aqueous conditions High regiocontrol Yields 70–92% (class)
Green synthesis route context
Spiro-epoxyoxindole aminolysis methodology
Green chemistry Oxindole synthesis Process chemistry

N1-Ethyl Substitution Distinctiveness Within 3-Hydroxyoxindole SAR

Among 3-hydroxy-3-aminomethylindolin-2-one derivatives, the N1-ethyl substitution pattern of the target compound confers a distinct lipophilicity and steric profile compared to N1-unsubstituted or N1-benzyl analogs. In a panel of 3-hydroxyindolin-2-one analogs evaluated for anti-HIV-1 activity, N1-substituent variation (including H, alkyl, and benzyl groups) resulted in differential cytotoxicity and antiviral efficacy, with N1-alkylated derivatives generally exhibiting improved cellular permeability and reduced off-target toxicity relative to unsubstituted or bulky arylalkyl analogs [1]. While direct quantitative data for 3-(aminomethyl)-1-ethyl-3-hydroxyindolin-2-one in anti-HIV assays are not reported, the class-level SAR indicates that N1-ethyl substitution balances hydrophobic interactions with target proteins while maintaining acceptable aqueous solubility for in vitro and in vivo applications [1].

N1-ethyl SAR trend
Class-level
N1-alkylation improves selectivity index ~2–5 fold vs N1-H analogs (anti-HIV-1 assay context)
Supports N1-ethyl selection for SAR campaigns
MT-4 cell data; class-level inference
Structure-activity relationship Lipophilicity Target engagement

Quarternary Stereocenter: Conformational Rigidity and Metabolic Stability Advantage

The 3,3-disubstituted oxindole core of 3-(aminomethyl)-1-ethyl-3-hydroxyindolin-2-one contains a quaternary stereocenter that eliminates α-proton acidity at the 3-position, preventing racemization under physiological conditions and reducing susceptibility to oxidative metabolism at the benzylic position [1]. In contrast, 3-monosubstituted oxindoles with an acidic C3 proton can undergo facile epimerization in vivo, leading to variable stereochemical integrity and inconsistent pharmacokinetic profiles [2]. This structural feature is a hallmark of advanced oxindole-based drug candidates and provides a measurable stability advantage in metabolic assays relative to 3-unsubstituted or 3-monosubstituted analogs [1].

C3 quaternary stability
Class-level
Metabolic half-life improvement 2–10 fold over 3-monosubstituted (microsomal stability studies)
Supports in vivo probe reliability context
Class-level oxindole stability data
Metabolic stability Stereochemistry Drug design

Validated Application Scenarios for 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one Procurement


IMPDH Pathway Modulation Studies Requiring Submaximal Enzyme Inhibition

Researchers investigating IMPDH-dependent cellular processes where complete enzymatic blockade (e.g., with mycophenolic acid) induces cytotoxicity or confounding pathway feedback can utilize 3-(aminomethyl)-1-ethyl-3-hydroxyindolin-2-one as a defined, sub-micromolar IMPDH2 inhibitor (Ki = 240-440 nM) [1]. This compound enables titratable IMPDH inhibition in cell-based assays of nucleotide metabolism without triggering the full cytostatic effects associated with potent IMPDH inhibitors, facilitating mechanistic studies of guanine nucleotide depletion thresholds in cancer or immunology models [1].

Medicinal Chemistry SAR Exploration of 3,3-Disubstituted Oxindole Scaffolds

The compound serves as a well-defined starting point for structure-activity relationship (SAR) campaigns targeting IMPDH or related nucleotide-binding enzymes [1]. Its quaternary C3 stereocenter, N1-ethyl substitution, and primary aminomethyl handle enable systematic modification: the amine can be acylated, alkylated, or converted to amides, carbamates, or ureas; the N1-ethyl group can be varied to alkyl/aryl substituents; and the oxindole core can be functionalized at aromatic positions [2]. The availability of a robust, green synthetic route via spiro-epoxyoxindole aminolysis further supports efficient analog generation [2].

Chemical Probe Development for Nucleotide-Binding Protein Families

Given its measurable IMPDH2 inhibitory activity and the established role of 3-hydroxyoxindoles as privileged scaffolds for nucleotide-binding proteins, 3-(aminomethyl)-1-ethyl-3-hydroxyindolin-2-one can serve as a starting hit for chemical probe development targeting IMPDH isoforms, GMP synthetase, or related purine metabolism enzymes [1]. The compound's sub-micromolar Ki values provide a baseline potency suitable for hit-to-lead optimization through medicinal chemistry, with the 3-aminomethyl group offering a tractable vector for affinity tagging (e.g., biotin, fluorophores) or target engagement studies [1].

Synthetic Methodology Validation and Process Chemistry Optimization

The compound's synthesis via regiospecific epoxide opening serves as a benchmark reaction for validating new catalytic systems, green solvent conditions, or continuous flow processes targeting 3,3-disubstituted oxindoles [1]. Researchers developing asymmetric variants of the aminolysis reaction can use this achiral or racemic compound as a reference standard to establish baseline yields and regioselectivity before attempting enantioselective transformations [1]. This application is particularly relevant for academic process chemistry groups and industrial CROs optimizing scalable routes to oxindole libraries [2].

Application
Selection Property
Validation Focus
IMPDH pathway modulation studies
IMPDH2 enzyme engagement context
Titratable nucleotide biosynthesis endpoint monitoring
Medicinal chemistry SAR exploration
3,3-disubstituted oxindole core with amine handle
Derivatization at amine, N1, and aromatic positions
Chemical probe development
Nucleotide-binding protein target engagement
Hit-to-lead optimization and affinity tagging
Synthetic methodology validation
Regiospecific epoxide opening benchmark
Reaction scalability and asymmetric variant development

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